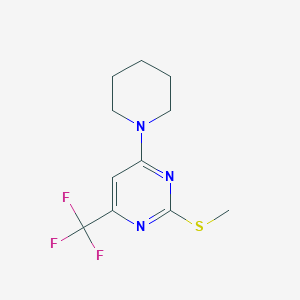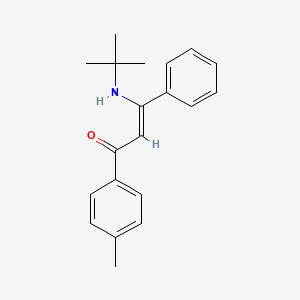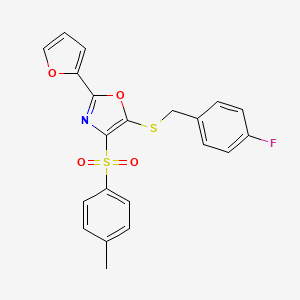
2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidine is a basic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a key component of many bioactive compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones has been optimized, with the yield of trifluoromethyl-substituted heterocycle increased to 96% . The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, trifluoromethylpyridines have been synthesized through various methods, including vapor-phase reactions . The trifluoromethyl group is an important subgroup of fluorinated compounds, with more than 50% of the pesticides launched in the last two decades being fluorinated .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine has a molecular weight of 228.62 and is a solid at room temperature . Trifluoromethylpyridines are known for their unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the pyridine moiety .科学的研究の応用
Organic Synthesis and Chemical Properties
- Research by Chmielowiec et al. (2004) focused on optimizing the reaction conditions for synthesizing a compound related to 2-(Methylsulfanyl)-4-piperidino-6-(trifluoromethyl)pyrimidine, demonstrating the potential for high-yield synthesis through careful reaction control and kinetic modeling (Chmielowiec, Leś, & Szelejewski, 2004).
- A study by Bassyouni & Fathalla (2013) explored the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing the versatility of sulfanyl groups in heterocyclic chemistry and their potential in developing compounds with a wide spectrum of biological activities (Bassyouni & Fathalla, 2013).
Biological and Pharmacological Applications
- Swarbrick et al. (2009) identified a series of compounds including a derivative of this compound as potent and selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential for developing new anti-inflammatory drugs (Swarbrick et al., 2009).
- The modification of pyrrolo[2,3‐d]pyrimidines by C–H borylation followed by cross-coupling or other transformations has been developed for synthesizing biologically relevant derivatives, illustrating the compound's utility in medicinal chemistry and drug development (Klečka, Slavětínská, & Hocek, 2015).
Material Science and Other Applications
- Spectroscopic investigation by Alzoman et al. (2015) on a similar compound emphasizes the importance of such molecules in the development of chemotherapeutic agents, highlighting their structural and electronic properties through computational analyses (Alzoman et al., 2015).
- Yokota et al. (2012) synthesized new fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine derivatives, indicating the potential use of these compounds in fluorescence applications and material sciences (Yokota et al., 2012).
作用機序
The mechanism of action of pyrimidine derivatives is diverse and depends on the specific compound. Some pyrimidine analogs act as anticancer agents through diverse mechanisms of action including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis .
Safety and Hazards
将来の方向性
The future directions for research into pyrimidine derivatives are promising. They are key components of many bioactive compounds and pharmaceuticals, and their unique properties make them attractive targets for the development of new therapies . It is expected that many novel applications of these compounds will be discovered in the future .
特性
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3S/c1-18-10-15-8(11(12,13)14)7-9(16-10)17-5-3-2-4-6-17/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURWQUJXDXJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCCCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)
![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)
![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2808659.png)

![N-(2-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2808661.png)
![(Z)-8-(3-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2808665.png)


![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)


